molecular formula C18H24N8O B2606293 N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-carboxamide CAS No. 2320179-40-4

N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-carboxamide

Cat. No. B2606293
CAS RN: 2320179-40-4
M. Wt: 368.445
InChI Key: XRZCFMZFLXVVMK-UHFFFAOYSA-N
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Description

The compound “N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a pyrazole ring, a triazolo ring, and a pyridazine ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, aromatic 7-R1-8-R2-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines reacted with lithium diphenyl- and methyl (phenyl)phosphides in THF at lower temperature to give nucleophilic addition products to the C4 atom .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by various spectroscopic techniques such as IR, 1H, 13C, and 31P NMR, and mass spectra and X-ray analysis . The structure of the isolated compounds was confirmed by these methods .


Chemical Reactions Analysis

Reactions of aromatic pyrazolo[5,1-c][1,2,4]triazines with carbon-centered nucleophiles such as Grignard reagents, butyl-, and phenyllithiums led to the formation of addition products to C4 or N1, depending on the substituents in the triazine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, some compounds show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23% . They also exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10−4 to 10−6 cm2 V−1 s−1 .

Scientific Research Applications

a. Antimalarial Activity: Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group have demonstrated potent antimalarial activity . Researchers are investigating whether this compound could be developed into an effective antimalarial drug.

b. Antidepressant Properties: The same class of compounds has also shown antidepressant activity . Scientists are exploring whether our compound could be a novel antidepressant agent.

c. Antileishmanial Activity: Leishmaniasis, caused by protozoan parasites, is a neglected tropical disease. The compound’s antileishmanial potential is being investigated .

Energetic Materials

The compound’s properties make it interesting for applications in energetic materials:

a. Insensitive Explosives: Compounds 1–9, including our compound, exhibit insensitivity while maintaining good thermal stability and detonation properties. This highlights their potential as energetic materials .

Heterocyclic Chemistry

The compound’s heterocyclic structure opens up possibilities in synthetic chemistry:

a. Novel Synthesis Routes: The introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems has led to structurally novel derivatives. These compounds could serve as building blocks for drug development .

Other Biological Applications

Beyond the fields mentioned above, consider these additional applications:

a. Antimicrobial and Antiviral Properties: Fused 1,2,4-triazines have been explored for their antimicrobial and antiviral activities . Our compound’s unique structure may contribute to these properties.

b. Anxiolytic and Antimycobacterial Activity: Heterobicyclic nitrogen systems containing 1,2,4-triazines have displayed anxiolytic, antimycobacterial, and other diverse biological activities .

Future Directions

The future directions for this compound could involve further exploration of its potential applications in various fields such as photonics, catalysis, and as reagents for peptide synthesis . Additionally, the design of next-generation fused ring energetic materials for different applications as an alternating kind or site of the substituent group(s) could be a promising direction .

properties

IUPAC Name

N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N8O/c1-18(2,3)17-21-20-14-6-7-15(22-26(14)17)25-10-13(11-25)24(5)16(27)12-8-19-23(4)9-12/h6-9,13H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZCFMZFLXVVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-carboxamide

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